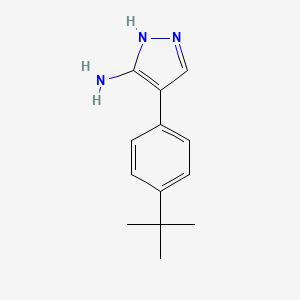

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELQUBRQCXVHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388131 | |

| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-73-4 | |

| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine" structure and properties

An In-Depth Technical Guide to 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, possess versatile chemical properties that allow for extensive functionalization, enabling precise modulation of their biological activity.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine . We delve into its core molecular structure, physicochemical properties, and detailed synthetic strategies, with a particular focus on the mechanistic rationale behind these methods. Furthermore, we explore its potential applications in drug discovery, grounded in the established biological significance of the aminopyrazole motif, particularly in the domain of kinase inhibition.[5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Core Molecular Structure and Physicochemical Properties

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine (CAS Number: 1015845-73-4) is characterized by a central 1H-pyrazole ring.[6] The key substitutions that define its chemical behavior are an amino group (-NH₂) at the C3 position and a 4-tert-butylphenyl group at the C4 position. The amino group can serve as a critical hydrogen bond donor, a common feature in ligand-receptor interactions, while the bulky, lipophilic tert-butylphenyl moiety can occupy hydrophobic pockets within biological targets, potentially enhancing binding affinity and selectivity.

The structural and chemical properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 1015845-73-4 | [6] |

| Molecular Formula | C₁₃H₁₇N₃ | [6] |

| Molecular Weight | 215.30 g/mol | - |

| IUPAC Name | 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine | [6] |

| SMILES | CC(C)(C)c1ccc(cc1)c2cn(nc2N) | - |

| Topological Polar Surface Area (TPSA) | 52.09 Ų | - |

| Predicted logP | 2.8 - 3.5 | - |

| Hydrogen Bond Donors | 2 (one from -NH₂ and one from ring -NH) | - |

| Hydrogen Bond Acceptors | 2 (both ring nitrogens) | - |

Synthetic Strategies and Mechanistic Insights

The synthesis of 4-aryl-3-aminopyrazoles can be approached through several strategic disconnections. The most prevalent and versatile methods involve either forming the pyrazole ring from acyclic precursors or functionalizing a pre-existing pyrazole core via cross-coupling reactions.

Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach is arguably the most efficient for installing the 4-aryl moiety onto a pyrazole ring. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, broad substrate scope, and generally high yields.[7][8] The strategy involves coupling a 4-halopyrazole with an arylboronic acid or ester.

Causality: The choice of a Suzuki coupling is driven by its reliability and the commercial availability of the necessary building blocks: a protected 4-bromo-1H-pyrazol-3-amine and (4-tert-butylphenyl)boronic acid. The palladium catalyst, typically in its Pd(0) oxidation state, facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the crucial C-C bond.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: To an oven-dried Schlenk flask, add tert-butyl (4-bromo-1H-pyrazol-3-yl)carbamate (1.0 eq), (4-tert-butylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).[9]

-

Rationale: The amine is protected (e.g., with a Boc group) to prevent side reactions and improve solubility. An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle.

-

-

Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[9]

-

Rationale: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is essential to prevent its oxidation and deactivation.

-

-

Solvent Addition & Reflux: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, monitoring progress by TLC or LC-MS.[9]

-

Rationale: The solvent system is chosen to dissolve both the organic and inorganic reagents. Heat is required to overcome the activation energy of the reaction steps.

-

-

Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).

-

Final Isolation: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry and concentrate the organic layers to yield the final product, 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine.

Strategy B: Condensation of a β-Ketonitrile with Hydrazine

This is a classical and fundamental approach to constructing the 3-aminopyrazole core.[10][11] The synthesis begins with a β-ketonitrile, which undergoes cyclocondensation with hydrazine.

Causality: This method builds the heterocyclic ring from the ground up. The key is the synthesis of the appropriate precursor, 3-(4-tert-butylphenyl)-3-oxopropanenitrile. This precursor contains the required carbon skeleton. The reaction with hydrazine proceeds via a well-established mechanism involving initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to cyclization and aromatization.[12]

Experimental Protocol: β-Ketonitrile Condensation

-

Precursor Synthesis: Synthesize 3-(4-tert-butylphenyl)-3-oxopropanenitrile. This can be achieved via a Claisen condensation between an ester of 4-tert-butylbenzoic acid (e.g., methyl 4-tert-butylbenzoate) and acetonitrile using a strong base like sodium ethoxide or potassium tert-butoxide.[11][13]

-

Cyclocondensation: Dissolve the synthesized β-ketonitrile (1.0 eq) in a suitable solvent like ethanol or isopropanol.[14]

-

Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq) to the solution. The reaction can be performed at room temperature or heated to reflux to increase the rate.[12]

-

Rationale: Hydrazine acts as the dinucleophile, providing the two nitrogen atoms for the pyrazole ring. A slight excess ensures complete consumption of the limiting β-ketonitrile.

-

-

Reaction Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine.

-

Note: This route directly yields the 3-amino-5-(4-tert-butylphenyl) isomer. Careful analysis is required to confirm the regiochemistry, although with unsubstituted hydrazine, a mixture of tautomers and isomers is possible. The Suzuki route (Strategy A) provides unambiguous regiochemical control.

-

Potential Applications in Drug Discovery

The 3-aminopyrazole scaffold is a well-validated pharmacophore in drug discovery, particularly for the development of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a close analog of the title compound's scaffold, is found in several potent kinase inhibitors.[5] The amino group at C3 and the adjacent ring nitrogen often form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The substituent at the C4 position, in this case, the 4-tert-butylphenyl group, projects out towards the solvent-exposed region of the active site, where it can be modified to enhance potency and selectivity for a specific kinase target.

Conclusion and Future Outlook

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is a molecule of significant interest, combining the biologically validated 3-aminopyrazole core with a bulky hydrophobic moiety suitable for probing protein active sites. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling, which offers excellent regiochemical control. The structural features of this compound make it an attractive starting point for fragment-based or lead-generation campaigns in drug discovery, especially for targeting protein kinases. Future work should focus on a broad biological screening to identify primary targets, followed by structure-based design and optimization to develop analogs with enhanced potency, selectivity, and drug-like properties.

References

-

Hu, J.T., Chen, S., Sun, Y.H., Yang, J., & Yang, G.F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 793-796.

-

Elmaati, T.M.A., & El-Taweel, F.M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 737-752.

-

Quiroga, J., Rengifo-Herrera, J.A., & Trilleras, J. (2013). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Brazilian Chemical Society, 24(2), 194-220.

-

Cheng, H., Wu, Q.Y., Han, F., & Yang, G.F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Journal of Organic Chemistry, 34(3), 579-585.

-

Klepetářová, B., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(38), 8693-8704.

-

Yoon, C.H., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 51(63), 12592-12595.

-

Gouda, M.A., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(28), 19335-19363.

-

Polshettiwar, V., & Deshmukh, R.S. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4572-4575.

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.

-

Supporting Information. (n.d.). General procedure for N-Boc protection of amines.

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.

-

PubChem. (n.d.). 5-(4-tert-butylphenyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information.

-

Chemrio. (n.d.). 4-(4-tert-Butylphenyl)-1h-pyrazol-3-amine.

-

Sigma-Aldrich. (n.d.). 4-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-amine.

-

ResearchGate. (2018). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

-

Soni, H., et al. (2015). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 7(3), 163-176.

-

Supporting Information for "Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling". (n.d.).

-

PubChem. (n.d.). N-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-4-[2-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)ethyl]piperazine-1-Carboxamide. National Center for Biotechnology Information.

-

Fichez, J., Busca, P., & Prestat, G. (2016). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2016(5), 324-351.

-

PubChem. (n.d.). 3-(4-tert-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. National Center for Biotechnology Information.

-

Bouyahya, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1875.

-

PubChem. (n.d.). 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information.

-

ResearchGate. (2022). The new 3-( tert -butyl)-1-(2-nitrophenyl)-1 H -pyrazol-5-amine: Experimental and computational studies.

-

Castillo, J.C., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 22(10), 1647.

-

ChemScene. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.

-

Alam, M., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Pharmaceutical Design, 26(38), 4843-4864.

-

Al-Ostoot, F.H., et al. (2023). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano, 27, 3237-3258.

-

ChemicalBook. (n.d.). 3-Aminopyrazole.

-

Wünnemann, F., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10892.

-

Guidechem. (n.d.). 3-tert-BUTYL-1-(3-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE.

-

Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole.

-

Chem-Impex. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine.

-

Chem-Impex. (n.d.). 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine.

-

PubChem. (n.d.). 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.

-

ResearchGate. (2017). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chim.it [chim.it]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-amine | 1015845-73-4 [sigmaaldrich.com]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. html.rhhz.net [html.rhhz.net]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 11. soc.chim.it [soc.chim.it]

- 12. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 13. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

physicochemical properties of 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs.[1] Within this important class of compounds, 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. The strategic placement of a lipophilic 4-tert-butylphenyl group at the 4-position of the 3-aminopyrazole core creates a unique molecular architecture with potential for targeted therapeutic interventions, particularly in the realm of kinase inhibition.[3]

This technical guide provides a comprehensive analysis of the core . Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ultimately determining its viability as a drug candidate. We will delve into the causality behind experimental choices, present validated protocols for characterization, and ground our discussion in authoritative references.

Molecular Identity and Structural Framework

A precise understanding of a compound's structure is the foundation upon which all other physicochemical data is built.

-

Compound Name: 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine

-

Synonyms: 4-(4-tert-butylphenyl)-1H-pyrazol-3-ylamine

-

CAS Number: 1015845-73-4

-

Molecular Formula: C₁₃H₁₇N₃

-

Molecular Weight: 215.30 g/mol

The structure features a 3-aminopyrazole core, which provides hydrogen bond donors and acceptors crucial for target binding. The phenyl ring at the 4-position, substituted with a bulky tert-butyl group, significantly increases the molecule's lipophilicity and steric profile, factors that heavily influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Strategy: Constructing the Pyrazole Core

While numerous synthetic routes to pyrazole derivatives exist, a common and effective strategy for constructing 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine. This established methodology provides a reliable pathway to the core scaffold.[4][5]

Caption: Generalized synthetic workflow for 3-aminopyrazole derivatives.

Key Physicochemical Properties and Their Determination

The journey from a promising molecule to a viable drug is paved with data. This section details the critical physicochemical parameters of 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine and the gold-standard methodologies for their experimental determination.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical properties in drug discovery. It profoundly influences a drug's solubility, membrane permeability, plasma protein binding, and volume of distribution.[6][7] The partition coefficient (P) is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7] This is most often expressed in its logarithmic form, LogP. A positive LogP value indicates higher lipophilicity (hydrophobicity), while a negative value indicates hydrophilicity.[7][8]

Experimental Protocol: Shake-Flask Method (Gold Standard) [6]

The shake-flask method is the definitive technique for LogP determination due to its direct measurement of partitioning.[6]

-

Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions and saturate it with n-octanol. Conversely, saturate n-octanol with the prepared aqueous buffer. Allow the phases to separate for at least 24 hours.[10]

-

Sample Dissolution: Accurately weigh the compound and dissolve it in a pre-determined volume of one of the phases (e.g., the aqueous phase).

-

Partitioning: Combine equal volumes of the compound-containing aqueous phase and the saturated n-octanol phase in a separatory funnel or vial.

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][10]

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[7]

Caption: Workflow for LogP determination via the Shake-Flask method.

Thermal Properties (Melting Point & Stability)

Scientific Rationale: The melting point (Tm) is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity. Beyond this, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) provides critical information about polymorphism, stability, and potential degradation pathways.[11][12] This data is indispensable for defining manufacturing parameters, ensuring product stability, and guiding formulation strategies.[13]

Expected Characteristics: The specific melting point for 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine requires experimental determination. For context, the parent 3-aminopyrazole is a low-melting solid (34-37°C).[4][14] However, the addition of the large, rigid 4-tert-butylphenyl group is expected to significantly increase the melting point due to enhanced crystal lattice packing and intermolecular forces.

Experimental Protocol: Differential Scanning Calorimetry (DSC) [15]

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][13]

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.[15][16]

-

DSC Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program: Define a temperature program. A typical program involves an initial equilibration at a low temperature (e.g., 25°C), followed by a linear heating ramp (e.g., 10°C/min) to a temperature well above the expected melting point.[13][15]

-

Data Acquisition: Run the experiment and record the heat flow versus temperature. An endothermic event (a downward peak) will indicate melting.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. The integrated area of the peak corresponds to the enthalpy of fusion.

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. The ionization state is critical as it directly impacts solubility, membrane permeability, and the ability of the molecule to interact with its biological target through ionic bonds. The 3-aminopyrazole scaffold contains both a basic amino group and an acidic pyrazole N-H proton.

Predicted Value: An experimental pKa for the title compound is not available. The predicted pKa for the parent 3-aminopyrazole is approximately 15.28, corresponding to the acidic N-H proton.[4][17][18] The basicity of the exocyclic amino group will also be a key parameter to determine experimentally, as this site is more likely to be protonated at physiological pH.

Spectroscopic Profile

Scientific Rationale: Spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most detailed structural information.

-

Expected ¹H NMR Signals: Key signals would include singlets for the tert-butyl protons (~1.3 ppm), aromatic protons on the phenyl ring (as doublets in the ~7.0-7.5 ppm region), a signal for the pyrazole C5-H, and broad signals for the amine (NH₂) and pyrazole (NH) protons, which are exchangeable with D₂O.[1][19]

-

Expected ¹³C NMR Signals: Resonances corresponding to the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons, and the carbons of the pyrazole ring would be expected.[1][19]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Absorption Bands: For 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine, characteristic bands would include:

-

-

Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[1][22][23] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.[1]

Summary of Physicochemical Data

The following table consolidates the known and predicted .

| Property | Value / Expected Range | Method | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₇N₃ | - | Fundamental Identity |

| Molecular Weight | 215.30 g/mol | Mass Spectrometry | Purity, Dosing Calculations |

| CAS Number | 1015845-73-4 | - | Unique Chemical Identifier |

| Melting Point (Tm) | To be determined | DSC | Purity, Stability, Formulation |

| LogP | Predicted to be high (>4) | Shake-Flask, RP-HPLC | ADME Properties, Solubility |

| pKa | To be determined | Potentiometric Titration | Solubility, Receptor Binding, Permeability |

| ¹H NMR | Characteristic signals expected | NMR Spectroscopy | Structural Elucidation, Purity |

| IR Spectrum | N-H, C-N, C-H stretches | IR Spectroscopy | Functional Group Confirmation |

Conclusion and Future Directions

4-(4-tert-butylphenyl)-1H-pyrazol-3-amine is a compound built upon a privileged heterocyclic scaffold, endowed with structural features that make it a compelling candidate for further investigation in drug discovery. Its significant lipophilicity, conferred by the tert-butylphenyl moiety, suggests good potential for membrane permeability, though this must be balanced against potential challenges with aqueous solubility. The physicochemical data and protocols outlined in this guide provide the essential framework for any research program involving this molecule. The next logical steps for a comprehensive profiling would involve experimental determination of its LogP, pKa, and aqueous solubility, followed by in vitro ADME assays to fully characterize its drug-like properties and pave the way for its exploration as a novel therapeutic agent.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available from: [Link]

-

SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. (2024-12-16). SOP Guide for Pharma. Available from: [Link]

-

LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019-01-30). Available from: [Link]

-

Cas 1820-80-0,3-Aminopyrazole - LookChem. Available from: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. Available from: [Link]

-

Differential Scanning Calorimetry (DSC) - Contract Pharma. (2022-01-31). Available from: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. Available from: [Link]

-

1 - Supporting Information. Available from: [Link]

-

IR: amines. Available from: [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry DSC - S4Science. Available from: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available from: [Link]

-

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | C14H19N3 | CID 2974132 - PubChem. Available from: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

Infrared Spectroscopy - CDN. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available from: [Link]

-

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. Available from: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available from: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available from: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 1820-80-0,3-Aminopyrazole | lookchem [lookchem.com]

- 5. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chemscene.com [chemscene.com]

- 10. agilent.com [agilent.com]

- 11. news-medical.net [news-medical.net]

- 12. s4science.at [s4science.at]

- 13. contractpharma.com [contractpharma.com]

- 14. A14458.14 [thermofisher.com]

- 15. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. mdpi.com [mdpi.com]

- 23. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Novel Pyrazole Derivatives for Drug Discovery

Part 1: The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] First synthesized by Ludwig Knorr in 1883, its remarkable structural versatility and capacity for diverse biological interactions have cemented its status as a "privileged scaffold".[1][2] This distinction arises from the pyrazole core's ability to serve as a robust framework for constructing ligands that can interact with a multitude of biological targets with high affinity and specificity. The presence of this moiety in numerous FDA-approved drugs underscores its therapeutic significance.[3][4] Blockbuster pharmaceuticals such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (used for erectile dysfunction), and Apixaban (an anticoagulant) all feature the pyrazole core, highlighting its critical role in treating a wide array of human diseases.[3][4][5]

The unique electronic properties of the pyrazole ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and pi-stacking, allow for extensive chemical modification.[6][7] This enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, optimizing for efficacy, selectivity, and reduced toxicity. This guide provides an in-depth exploration of the key synthetic methodologies employed to construct these vital heterocyclic systems, from foundational reactions to cutting-edge, high-efficiency protocols.

Part 2: Foundational Synthetic Strategies

The Knorr Pyrazole Synthesis: A Timeless and Versatile Method

The most classic and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[8][9] The reaction, typically acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][11]

The causality behind this reaction's enduring popularity lies in its operational simplicity and the ready availability of a vast library of starting materials. The substitution pattern of the final pyrazole product is directly dictated by the choice of the 1,3-dicarbonyl compound and the hydrazine. For instance, using a substituted hydrazine (e.g., phenylhydrazine) allows for the introduction of a substituent at the N1 position of the pyrazole ring.[12] However, a key consideration is regioselectivity; when an unsymmetrical 1,3-dicarbonyl is used with a simple hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[8][9]

Protocol 2.1: Classic Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [12]

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol or a mixture of ethanol/water to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pyrazolone product.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

A powerful variation for synthesizing pyrazolines (dihydropyrazoles), which can often be oxidized to pyrazoles, involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines.[13][14] Chalcones are readily prepared via a Claisen-Schmidt condensation between an aryl ketone and an aryl aldehyde.[15] This method is particularly valuable as it provides a direct route to 1,3,5-trisubstituted pyrazoles.[8]

Protocol 2.2: Synthesis of a Pyrazoline from a Chalcone [13][15]

-

Reagents & Setup: Dissolve the chalcone derivative (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.1 equivalents) dropwise to the solution.

-

Reaction: Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

Isolation: After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude pyrazoline can be purified by recrystallization from ethanol.

Part 3: Advanced & Efficient Syntheses for High-Throughput Screening

The demands of modern drug discovery for large, structurally diverse compound libraries have driven the development of more efficient and versatile synthetic methodologies.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a cornerstone of modern synthetic chemistry.[16] They embody the principles of green chemistry by offering high atom, pot, and step economy.[17] Several MCRs have been developed for the one-pot synthesis of highly substituted and functionally diverse pyrazoles, making them ideal for generating libraries for high-throughput screening.[18][19]

For example, a common four-component reaction involves the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to produce highly functionalized pyrano[2,3-c]pyrazoles.[16] The causality for the success of MCRs lies in the domino sequence of reactions, where the product of one step is the substrate for the next, avoiding the need for isolation of intermediates and minimizing waste.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and highly regioselective method for constructing five-membered rings. For pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or a suitable alkene.[20] Nitrile imines are reactive intermediates that are often generated in situ from the dehydrogenation of aldehyde hydrazones or by treating hydrazidoyl halides with a base.[21] This approach offers access to pyrazole derivatives that may be difficult to obtain through condensation-based methods.

Part 4: Green Chemistry in Pyrazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability.[22] Green chemistry principles are increasingly being applied to pyrazole synthesis to reduce environmental impact, minimize waste, and improve safety.[23][24]

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology in green chemistry.[25][26] It often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity compared to conventional heating methods.[27][28] The mechanism involves the efficient heating of polar molecules through dipole rotation, leading to rapid temperature increases and reaction acceleration.[29]

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[16][25] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.

Table 1: Comparison of Conventional vs. Green Synthetic Methods

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Ultrasound Sonication |

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) | Moderate |

| Solvent Use | Often requires high-boiling, toxic solvents | Can often use greener solvents (e.g., water, ethanol) or be solvent-free.[29] | Often uses standard solvents |

| Yields | Variable | Often higher | Generally good |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products | Can be reduced |

| Key Advantage | Simple, established equipment | Rapid optimization, speed, efficiency.[28] | Enhanced reaction rates under mild conditions |

Part 5: General Protocol for Characterization

The unambiguous structural confirmation of newly synthesized pyrazole derivatives is paramount. A standard suite of analytical techniques is employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the pyrazole ring and any attached functional groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (in High-Resolution Mass Spectrometry - HRMS), helps confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as C=O (ketones, esters), N-H, and C=N bonds.

Part 6: Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for drug discovery, with ongoing research yielding novel derivatives with potent and selective biological activities.[30][31] The synthetic methodologies outlined in this guide, from the foundational Knorr synthesis to advanced multicomponent and green chemical approaches, provide the essential tools for researchers to build diverse libraries of these important heterocycles. Future efforts will likely focus on further refining sustainable synthetic protocols, exploring novel catalytic systems, and employing computational methods to design pyrazole derivatives with precisely tailored interactions against specific biological targets, paving the way for the next generation of innovative therapeutics.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 2, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 2, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. Retrieved January 2, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 2, 2026, from [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 2, 2026, from [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2022). MDPI. Retrieved January 2, 2026, from [Link]

-

A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. (n.d.). NIScPR. Retrieved January 2, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. Retrieved January 2, 2026, from [Link]

-

Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2022). MDPI. Retrieved January 2, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). ResearchGate. Retrieved January 2, 2026, from [Link]

-

A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Ingenta Connect. Retrieved January 2, 2026, from [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. Retrieved January 2, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). OUCI. Retrieved January 2, 2026, from [Link]

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. Retrieved January 2, 2026, from [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 2, 2026, from [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2015). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. Retrieved January 2, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2021). Semantic Scholar. Retrieved January 2, 2026, from [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Scilit. Retrieved January 2, 2026, from [Link]

-

New “Green” approaches to the synthesis of pyrazole derivatives. (n.d.). IRIS UniGe - Cineca. Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 2, 2026, from [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved January 2, 2026, from [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (2016). The Journal of Organic Chemistry - ACS Publications. Retrieved January 2, 2026, from [Link]

-

knorr pyrazole synthesis. (2017). Slideshare. Retrieved January 2, 2026, from [Link]

-

Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2017). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 2, 2026, from [Link]

-

SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (2022). OJS UMMADA. Retrieved January 2, 2026, from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. Retrieved January 2, 2026, from [Link]

-

Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation Journal. Retrieved January 2, 2026, from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). NIH. Retrieved January 2, 2026, from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 2, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 2, 2026, from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. mdpi.com [mdpi.com]

- 13. ijirt.org [ijirt.org]

- 14. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdeaamcollege.edu.in [pdeaamcollege.edu.in]

- 21. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]

- 22. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. researchgate.net [researchgate.net]

- 25. benthamdirect.com [benthamdirect.com]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. mdpi.com [mdpi.com]

- 28. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[3] The versatility of the pyrazole ring allows for the synthesis of a vast library of substituted derivatives, each with the potential for tailored biological effects.[4] This has led to the development of numerous successful drugs across various therapeutic areas.[5][6]

This technical guide provides a comprehensive overview of the significant biological activities of substituted pyrazole compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by COX enzymes.[11][12] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[13]

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[14] The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, and pyrazole derivatives have been at the forefront of this innovation.[15] A prime example is Celecoxib , a diaryl-substituted pyrazole that selectively inhibits COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[14][16] The sulfonamide side chain of celecoxib is crucial for its selective binding to a hydrophilic region near the active site of the COX-2 enzyme.[11][14]

Caption: Selective COX-2 Inhibition by Substituted Pyrazoles.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to evaluate the COX-2 inhibitory potential of substituted pyrazole compounds is the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

-

Compound Incubation: The test pyrazole compounds, at various concentrations, are pre-incubated with the COX-2 enzyme. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-compound mixture.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and then the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

| Compound Class | Example | Target | IC50 (µM) | Reference |

| Diaryl-substituted pyrazole | Celecoxib | COX-2 | 0.04 | [16] |

| Pyrazole-thiazole hybrid | - | COX-2/5-LOX | 0.03 (COX-2) | [7] |

| 3-(trifluoromethyl)-5-arylpyrazole | - | COX-2 | 0.02 | [7] |

Anticancer Activity: A Multifaceted Approach

Substituted pyrazoles have emerged as a promising class of compounds in cancer therapy, exhibiting a wide range of anticancer activities through various mechanisms of action.[3][17][18]

Mechanisms of Action

The anticancer effects of pyrazole derivatives are diverse and can involve:

-

Kinase Inhibition: Many pyrazoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. For instance, some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which regulate the cell cycle.[17]

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells. This can occur through the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic pathways.[12]

-

Anti-angiogenesis: Some pyrazoles can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize, often by targeting vascular endothelial growth factor (VEGF) signaling.[12]

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[19]

Celecoxib, in addition to its anti-inflammatory properties, has also been investigated for its anticancer effects.[14] It can induce apoptosis and inhibit angiogenesis, partly through COX-2 dependent and independent mechanisms.[12]

Caption: Multifaceted Anticancer Mechanisms of Substituted Pyrazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test pyrazole compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-indole hybrid | HepG2 | 9.13 | [20] |

| Pyrazole carbaldehyde derivative | MCF-7 | 0.25 | [17] |

| Pyrazole benzamide derivative | HCT-116 | 7.74 | [21] |

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole scaffold is also a valuable source of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[22][23][24]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

-

Inhibition of Cell Wall Synthesis: Some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Disruption of Cell Membranes: Certain pyrazoles can disrupt the integrity of microbial cell membranes, causing leakage of cellular contents.

-

Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[25]

-

Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.

The combination of the pyrazole nucleus with other heterocyclic rings, such as thiazole, has been shown to enhance antimicrobial activity.[23][25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Compound Preparation: A serial two-fold dilution of the test pyrazole compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrid | S. aureus | 1.9 | [25] |

| Pyrazole-hydrazine derivative | A. niger | 2.9 | [26] |

| Pyrazole-thiazole hybrid | MRSA | <0.2 | [25] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Substituted pyrazoles have also demonstrated significant potential as anticonvulsant agents, offering a promising avenue for the development of new treatments for epilepsy.[27][28][29]

Mechanism of Action

The exact mechanisms by which pyrazole derivatives exert their anticonvulsant effects are still under investigation, but potential targets include:

-

Modulation of Ion Channels: Some compounds may interact with voltage-gated sodium or calcium channels, which are crucial for neuronal excitability.

-

Enhancement of GABAergic Neurotransmission: Pyrazoles may enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), leading to a reduction in neuronal firing.

-

Antagonism of Glutamatergic Neurotransmission: Some derivatives might block the action of the excitatory neurotransmitter glutamate.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The maximal electroshock (MES) seizure test is a widely used animal model to screen for potential anticonvulsant drugs.

Step-by-Step Methodology:

-

Animal Preparation: Mice or rats are administered the test pyrazole compound or a vehicle control.

-

Electroshock Application: After a specific pre-treatment time, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Seizure Observation: The animals are observed for the presence or absence of a tonic hind limb extension, which is the endpoint of the MES test.

-

ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring. For example, in the case of cannabinoid receptor antagonists like Rimonabant , a diaryl-substituted pyrazole, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective CB1 receptor antagonistic activity.[30][31] These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position.[30][31]

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities of its substituted derivatives, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects, underscore its importance in drug discovery.[2] A deep understanding of the mechanisms of action, structure-activity relationships, and appropriate experimental evaluation techniques is crucial for the rational design and development of novel pyrazole-based therapeutics. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Celecoxib - Wikipedia. (n.d.).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (n.d.).

- What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17).

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (n.d.).

- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (n.d.).

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. (n.d.).

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (n.d.).

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5).

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.).

- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2025, August 6).

- Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).

- Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives - JOCPR. (n.d.).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 31).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).

- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchGate. (n.d.).

- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).

- Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed. (n.d.).

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).

- Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. (2025, August 10).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.).

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. (n.d.).

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. (2021, March 26).

- Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. (2025, June 28).

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. ClinPGx [clinpgx.org]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. srrjournals.com [srrjournals.com]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. jocpr.com [jocpr.com]

- 30. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its synthetic accessibility, unique physicochemical properties, and its capacity to engage in a multitude of interactions with biological targets.[3][4] This guide provides a comprehensive analysis of the pyrazole core, elucidating its fundamental properties, key therapeutic applications, and the structure-activity relationships that govern its biological effects. We will explore its role in blockbuster drugs, delve into its mechanism of action in critical disease pathways, and provide practical, field-proven experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their discovery programs.

The Pyrazole Core: Physicochemical Properties and Synthetic Versatility

The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂.[5] Its unique electronic structure and the presence of two nitrogen atoms confer upon it a distinct set of properties that are highly advantageous for drug design.

-

Aromaticity and Stability: The pyrazole ring is aromatic, containing six delocalized π-electrons, which imparts significant metabolic stability—a crucial attribute for any drug candidate.[6][7] This stability ensures the scaffold remains intact in vivo, allowing appended functional groups to dictate pharmacological activity.

-

Hydrogen Bonding Capability: The pyrazole nucleus features both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), enabling it to form critical interactions with amino acid residues in enzyme active sites or receptor binding pockets.[4]

-

Tautomerism: Unsubstituted or mono-substituted pyrazoles can exist in different tautomeric forms, which can influence their interaction with biological targets and their pharmacokinetic profiles.[8][9]

-

Bioisosteric Replacement: Pyrazole is often employed as a bioisostere for other aromatic rings, such as benzene or phenol.[9] This substitution can lead to enhanced potency and improved physicochemical properties, such as decreased lipophilicity and increased water solubility, which are favorable for drug development.[9]

The synthetic tractability of the pyrazole core is a primary reason for its widespread use. Numerous synthetic strategies have been developed, allowing chemists to readily access a diverse array of derivatives.

Key Synthetic Strategies

-

Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] The reaction mechanism proceeds through the attack of the hydrazine on the carbonyl carbons, followed by cyclization and dehydration to yield the pyrazole ring.[7]

-

1,3-Dipolar Cycloaddition: This approach involves the reaction of a nitrile imine (generated in situ) with an alkene or alkyne, providing a direct route to substituted pyrazoles.[10]

-